molecular formula C35H54N8O21S B3025954 1-[(4R,5R)-4,5-dihydroxy-L-ornithine]-4-[(4S)-4-hydroxy-4-[4-hydroxy-3-(sulfooxy)phenyl]-L-threonine]-pneumocandin A0, hydrate

1-[(4R,5R)-4,5-dihydroxy-L-ornithine]-4-[(4S)-4-hydroxy-4-[4-hydroxy-3-(sulfooxy)phenyl]-L-threonine]-pneumocandin A0, hydrate

Katalognummer: B3025954
Molekulargewicht: 954.9 g/mol
InChI-Schlüssel: NRZYGLYWNMDXAW-IOAKHOJDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(4R,5R)-4,5-dihydroxy-L-ornithine]-4-[(4S)-4-hydroxy-4-[4-hydroxy-3-(sulfooxy)phenyl]-L-threonine]-pneumocandin A0, hydrate is a complex semisynthetic echinocandin derivative with significant research value in antifungal studies. This compound is a structurally modified analog of the natural product pneumocandin A0, which is a precursor to the critical antifungal drug caspofungin [https://pubmed.ncbi.nlm.nih.gov/16101660/]. Its primary mechanism of action, characteristic of the echinocandin class, is the non-competitive inhibition of the enzyme (1,3)-β-D-glucan synthase [https://www.ncbi.nlm.nih.gov/books/NBK556505/]. This inhibition disrupts the synthesis of (1,3)-β-D-glucan, an essential polysaccharide component of the fungal cell wall, leading to osmotic instability and cell lysis. The specific structural modifications on this derivative, including the sulfated and hydroxylated phenyl group, are of high interest for structure-activity relationship (SAR) studies aimed at enhancing antifungal potency, broadening the spectrum of activity, and improving pharmacological properties against pathogenic fungi such as Candida and Aspergillus species [https://academic.oup.com/cid/article/39/5/717/2021992]. Researchers utilize this compound as a critical tool for investigating fungal cell wall biosynthesis, understanding resistance mechanisms, and developing next-generation antifungals. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans or animals.

Eigenschaften

IUPAC Name

[5-[(1S,2S)-2-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-18-amino-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] hydrogen sulfate;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H52N8O20S.H2O/c1-11-9-43-25(26(11)50)33(57)41-31(55)19(48)7-15(36)29(53)38-22(12(2)44)34(58)42-10-14(45)6-16(42)30(54)40-24(32(56)39-23(35(43)59)18(47)8-21(37)49)28(52)27(51)13-3-4-17(46)20(5-13)63-64(60,61)62;/h3-5,11-12,14-16,18-19,22-28,31,44-48,50-52,55H,6-10,36H2,1-2H3,(H2,37,49)(H,38,53)(H,39,56)(H,40,54)(H,41,57)(H,60,61,62);1H2/t11-,12+,14+,15-,16-,18+,19+,22-,23-,24-,25-,26-,27-,28-,31+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRZYGLYWNMDXAW-IOAKHOJDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN2C(C1O)C(=O)NC(C(CC(C(=O)NC(C(=O)N3CC(CC3C(=O)NC(C(=O)NC(C2=O)C(CC(=O)N)O)C(C(C4=CC(=C(C=C4)O)OS(=O)(=O)O)O)O)O)C(C)O)N)O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN2[C@@H]([C@H]1O)C(=O)N[C@@H]([C@@H](C[C@@H](C(=O)N[C@H](C(=O)N3C[C@@H](C[C@H]3C(=O)N[C@H](C(=O)N[C@H](C2=O)[C@@H](CC(=O)N)O)[C@@H]([C@H](C4=CC(=C(C=C4)O)OS(=O)(=O)O)O)O)O)[C@@H](C)O)N)O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H54N8O21S
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

954.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

FR179642 (Hydrat) wird durch eine Reihe chemischer Reaktionen ausgehend von Naturprodukten synthetisiert. Die Synthese beinhaltet die enzymatische Deacylierung von FR901379, gefolgt von der chemischen Reacylierung mit einer optimierten N-Acylseitenkette . Die Reaktionsbedingungen beinhalten typischerweise die Verwendung spezifischer Enzyme und Reagenzien, um die gewünschten chemischen Umwandlungen zu erreichen.

Industrielle Produktionsmethoden

Die industrielle Produktion von FR179642 (Hydrat) beinhaltet großtechnische Fermentationsprozesse unter Verwendung spezifischer Mikroorganismenstämme, wie z. B. Streptomyces-Arten . Die Fermentationsbrühe wird anschließend Extraktions- und Reinigungsprozessen unterzogen, um die gewünschte Verbindung zu isolieren. Das Endprodukt wird durch Kristallisations- und Trocknungstechniken gewonnen.

Analyse Chemischer Reaktionen

Acylation of the Cyclic Peptide Nucleus

  • Reaction : The primary amine of the ornithine residue undergoes acylation with a 4-[5-(4-pentoxyphenyl)isoxazol-3-yl]benzoyl group to form micafungin .

  • Conditions : Catalyzed by acylase enzymes (e.g., from Streptomyces sp.) under controlled pH and temperature .

  • Outcome : The addition of the hydrophobic side chain enhances antifungal activity by improving binding to β(1,3)-D-glucan synthase .

Table 1: Key Synthetic Reactions

Reaction TypeReagents/EnzymesProductReference
Acylation4-[5-(4-Pentoxyphenyl)isoxazol-3-yl]benzoyl chlorideMicafungin sodium hydrate
Enzymatic hydrolysisStreptomyces sp. acylaseFR-179642 (from FR901379)

Degradation and Stability

FR-179642 exhibits sensitivity to hydrolytic and oxidative conditions:

Hydrolysis

  • Sulfate Ester Cleavage : The sulfated tyrosine residue undergoes hydrolysis under acidic or alkaline conditions, yielding desulfated derivatives .

  • Peptide Bond Hydrolysis : Prolonged exposure to aqueous solutions leads to cleavage of the cyclic hexapeptide backbone .

Stability Data

  • Storage : Stable for ≥4 years at -20°C in solid form. Solutions in DMSO or methanol (warmed) are stable for short-term use .

  • Degradation Products : Identified via HPLC-MS as desulfated and linearized peptides .

Table 2: Degradation Pathways

ConditionMajor Degradation ProductImpact on Activity
Acidic pH (≤3)Desulfated pneumocandin A0Loss of efficacy
Alkaline pH (≥9)Linearized peptide fragmentsInactivation

β(1,3)-D-Glucan Synthase Inhibition

  • Mechanism : FR-179642-derived micafungin noncompetitively inhibits fungal cell wall synthesis by binding to the enzyme complex .

  • Structure-Activity Relationship : The sulfate group and hydroxylated aromatic side chain are critical for target affinity .

Solubility and Reactivity

  • Solubility : Slightly soluble in DMSO and methanol (requires warming) .

  • Reactivity : The sulfate group participates in hydrogen bonding, while hydroxyl groups facilitate salt formation (e.g., sodium hydrate) .

Wissenschaftliche Forschungsanwendungen

Antifungal Properties

Echinocandins, including pneumocandin derivatives, are known for their potent antifungal activities against various pathogenic fungi. The specific compound has demonstrated significant efficacy against fungi such as Candida and Aspergillus species. The mechanism of action involves the inhibition of glucan synthase, leading to compromised cell wall integrity and subsequent cell lysis in susceptible fungi.

Key Findings:

  • Increased Potency : Research indicates that modifications to pneumocandin structures can enhance their antifungal potency. For instance, L-733560, a derivative with improved water solubility and potency, was shown to be a more effective inhibitor of glucan synthase compared to its predecessors .
  • Broad Spectrum Activity : The compound exhibits a broader spectrum of activity against various fungal pathogens than traditional antifungals, making it a valuable candidate for treating systemic fungal infections .

Biosynthesis and Engineering

The biosynthetic pathway of pneumocandins has been extensively studied to understand how structural modifications can lead to enhanced antifungal activity. The fungus Glarea lozoyensis is the primary producer of pneumocandins. Recent studies have focused on engineering this organism to produce novel analogs with improved properties.

Engineering Insights:

  • Gene Disruption Studies : Disruption of specific genes involved in the biosynthesis pathway has allowed researchers to explore substrate specificity and improve yields of pneumocandin derivatives . For example, the disruption of the GLPKS4 gene resulted in the production of new pneumocandin congeners with varying side chains that exhibited increased antifungal activity.
  • Mutasynthesis : By feeding alternative fatty acids to engineered strains, researchers have successfully produced new pneumocandin variants with modified side chains that retain or enhance antifungal efficacy .

Therapeutic Applications

Given its potent antifungal properties and the ability to engineer more effective derivatives, this compound holds promise for therapeutic applications in treating invasive fungal infections.

Clinical Relevance:

  • Treatment of Invasive Candidiasis : Echinocandins are currently used as first-line treatments for invasive candidiasis due to their efficacy and safety profile . The specific compound under discussion may provide additional benefits through enhanced activity against resistant strains.
  • Potential for Broader Use : The ongoing research into structural modifications suggests that this compound could be adapted for use against a wider range of fungal pathogens, including those resistant to existing treatments.

Data Tables

Compound Antifungal Activity Mechanism of Action Biosynthetic Source
Pneumocandin A0HighInhibition of glucan synthaseGlarea lozoyensis
L-733560Higher than A0Improved glucan synthase inhibitionSemi-synthetic derivative

Case Studies

  • Case Study on Efficacy Against Candida Species : A study demonstrated that pneumocandin derivatives significantly reduced fungal burden in animal models infected with Candida albicans, supporting their use in clinical settings for severe candidiasis .
  • Resistance Mechanism Exploration : Investigations into resistant strains revealed that modifications in glucan synthase could be targeted by new derivatives to overcome resistance mechanisms observed in clinical isolates .

Vergleich Mit ähnlichen Verbindungen

Structural Comparison with Pneumocandin B0

Pneumocandin B0 (CAS 198706-35-3) shares a cyclic hexapeptide backbone with Pneumocandin A0 but differs in substituents on the ornithine residue:

  • Ornithine Modification : Pneumocandin B0 contains an N2-(10,12-dimethyl-1-oxotetradecyl)-4-hydroxy-5-(phenylthio)-L-ornithine group, whereas Pneumocandin A0 has a simpler 4,5-dihydroxy-L-ornithine .
  • Impact on Properties: Solubility: The sulfated phenol group in A0 enhances water solubility compared to B0’s hydrophobic phenylthio group. Bioactivity: B0’s lipophilic side chain may improve membrane penetration but reduce plasma stability.

Table 1: Structural and Molecular Comparison

Property Pneumocandin A0 Pneumocandin B0
Molecular Formula Undisclosed C₅₆H₈₄N₈O₁₆S
Molecular Weight ~1270 (inferred from [10]) 1157.38
Key Substituent Sulfated phenol, dihydroxyornithine Phenylthio, alkylated ornithine
Solubility High (due to sulfate) Moderate (lipophilic groups)

Comparison with Fujisawa’s Pneumocandin Analog

A patented pneumocandin variant (CAS undisclosed) developed by Fujisawa Pharmaceuticals features a pentyloxy phenyl isoxazolyl group on the ornithine residue :

  • Structural Difference : The bulky isoxazolyl substituent increases molecular weight (1270.29 vs. A0’s ~1270) and may enhance target affinity.
  • Bioactivity : The patent suggests improved antifungal potency against Candida spp. due to optimized side-chain interactions with glucan synthase .

NMR and Chemical Shift Analysis

Evidence from NMR studies on related compounds (e.g., rapamycin analogs) reveals that structural changes in specific regions (e.g., positions 29–36 and 39–44) correlate with altered bioactivity . For pneumocandins:

  • Region A (Positions 39–44) : Corresponds to the ornithine side chain. Modifications here (e.g., dihydroxy vs. phenylthio) perturb hydrogen bonding and enzyme binding.
  • Region B (Positions 29–36): Includes the sulfated phenol group in A0, which introduces electrostatic interactions absent in B0 .

Bioactivity Clustering and Similarity Indexing

Hierarchical clustering of compounds based on bioactivity profiles () suggests that pneumocandins with shared structural motifs (e.g., cyclic hexapeptide core) cluster together, indicating conserved mechanisms of action. However:

  • Pneumocandin A0’s Sulfate Group : May confer unique activity against sulfated-polysaccharide-rich fungal strains (e.g., Aspergillus spp.).
  • Similarity Indexing : Using Tanimoto coefficients (), A0 and B0 likely show >70% structural similarity, but critical differences in substituents drive divergent pharmacokinetics (e.g., metabolic stability, plasma half-life) .

Biologische Aktivität

The compound 1-[(4R,5R)-4,5-dihydroxy-L-ornithine]-4-[(4S)-4-hydroxy-4-[4-hydroxy-3-(sulfooxy)phenyl]-L-threonine]-pneumocandin A0, hydrate is a derivative of the echinocandin class of antifungal agents. Echinocandins are known for their potent activity against various fungal pathogens by inhibiting the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall. This article explores the biological activity of this compound, including its mechanism of action, efficacy against fungal species, and potential clinical applications.

Echinocandins, including pneumocandin derivatives, exert their antifungal effects primarily through the inhibition of the enzyme β-(1,3)-D-glucan synthase . This enzyme is essential for the synthesis of β-(1,3)-D-glucan in the cell wall of fungi, which is crucial for maintaining cell integrity and shape. By disrupting this process, echinocandins lead to cell lysis and death in susceptible fungi.

Antifungal Spectrum

The compound has demonstrated significant antifungal activity against a range of fungal species:

Fungal Species Activity Reference
Candida albicansFungicidal
Aspergillus fumigatusFungistatic
Candida glabrataVariable efficacy
Candida kruseiResistant

Efficacy Studies

In vitro studies have shown that pneumocandin A0 and its derivatives exhibit varying levels of minimum inhibitory concentration (MIC) values against different fungal strains. For example:

  • The MIC for Candida albicans was reported at concentrations as low as 0.03 µg/mL.
  • For Aspergillus species, the MIC ranged from 0.5 to 2 µg/mL depending on the strain.

These results indicate that while the compound is highly effective against certain Candida species, its activity may be reduced against others and is generally less effective against Aspergillus species.

Case Studies

A study conducted in a clinical setting evaluated the efficacy of echinocandins in treating invasive candidiasis. Patients treated with caspofungin (a related echinocandin) exhibited a response rate of approximately 70%, with significant improvements noted in those infected with Candida albicans and Candida parapsilosis. The study highlighted the importance of early intervention with echinocandins in managing severe fungal infections.

Pharmacokinetics

Echinocandins are characterized by their high protein binding (over 95%) and extensive tissue distribution. The pharmacokinetic profile includes:

  • Half-life : Approximately 10–15 hours.
  • Metabolism : Primarily through spontaneous peptide hydrolysis with minimal renal clearance.
  • Tissue Distribution : Concentrations in tissues can reach up to 30% of serum levels post-infusion.

These properties suggest that pneumocandin derivatives may require less frequent dosing compared to other antifungals.

Q & A

Basic Research Questions

Q. What analytical techniques are critical for confirming the stereochemical configuration of this compound?

  • Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 19F if applicable) to resolve stereochemical ambiguities. For example, coupling constants in 1H NMR can distinguish axial vs. equatorial hydroxyl groups in the dihydroxy-L-ornithine moiety. X-ray crystallography may further validate spatial arrangements, especially for the sulfated phenyl group .
  • Data Interpretation : Compare observed NOE (Nuclear Overhauser Effect) correlations with computational models (e.g., DFT calculations) to confirm spatial proximity of substituents .

Q. How can researchers optimize purification strategies for this hygroscopic hydrate?

  • Methodology : Employ reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and water-acetonitrile gradients to separate polar impurities. Lyophilization under controlled humidity prevents hydrate decomposition. Monitor water content via Karl Fischer titration .
  • Challenges : Hydrate stability may require inert atmosphere handling (e.g., glovebox) to avoid deliquescence or phase transitions .

Q. What bioactivity assays are suitable for evaluating its antifungal properties?

  • Methodology : Use standardized microdilution assays (CLSI M38/M59 guidelines) against Candida or Aspergillus strains. Compare minimum inhibitory concentrations (MICs) with reference antifungals like caspofungin. Include cytotoxicity assays (e.g., mammalian cell lines) to assess selectivity .

Advanced Research Questions

Q. How can synthetic routes address stereoselective challenges in the L-threonine sulfation step?

  • Methodology : Use enzymatic sulfation (e.g., sulfotransferases) for regioselectivity, as chemical sulfation risks over-sulfation or racemization. Protect hydroxyl groups with tert-butyldimethylsilyl (TBS) or benzyl ethers before sulfation. Monitor reaction progress via LC-MS .
  • Data Contradictions : If unexpected isomers arise, employ chiral HPLC or capillary electrophoresis to resolve enantiomers and revise protecting-group strategies .

Q. What strategies resolve discrepancies between computational predictions and experimental spectral data?

  • Case Study : If observed 13C NMR shifts for the 4-hydroxy-3-(sulfooxy)phenyl group deviate from DFT predictions, re-evaluate solvent effects (e.g., DMSO vs. water) or protonation states. Cross-validate with 2D NMR (HSQC, HMBC) to assign quaternary carbons .
  • Troubleshooting : Use high-resolution mass spectrometry (HRMS) to confirm molecular formula integrity, ruling out degradation or adduct formation .

Q. How can researchers design stability studies under physiological conditions?

  • Methodology : Simulate in vivo conditions (pH 7.4 buffer, 37°C) and analyze degradation products via LC-MS/MS. Focus on hydrolytically labile groups (e.g., sulfate esters or β-hydroxy amino acids). Compare stability in plasma vs. buffer to identify enzyme-mediated breakdown .
  • Advanced Tools : Apply Arrhenius kinetics to predict shelf-life at varying temperatures. Use dynamic light scattering (DLS) to monitor aggregation in aqueous media .

Experimental Design Frameworks

Integrating multi-omics data for mechanism-of-action studies

  • Approach : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify fungal pathways disrupted by the compound. Validate targets (e.g., β-1,3-glucan synthase) using knock-out strains or enzymatic inhibition assays .
  • Theoretical Link : Align findings with known pneumocandin mechanisms, such as cell wall biosynthesis inhibition, to contextualize novel interactions .

Addressing low yield in large-scale synthesis

  • Optimization : Screen catalysts (e.g., palladium for cross-coupling) or solvents (e.g., DMF vs. THF) using design-of-experiments (DoE) software. Evaluate green chemistry metrics (E-factor, atom economy) to balance efficiency and sustainability .
  • Scale-Up Challenges : Use continuous-flow reactors to improve heat/mass transfer for exothermic steps (e.g., sulfation). Monitor diastereomer ratios at each stage via inline IR spectroscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(4R,5R)-4,5-dihydroxy-L-ornithine]-4-[(4S)-4-hydroxy-4-[4-hydroxy-3-(sulfooxy)phenyl]-L-threonine]-pneumocandin A0, hydrate
Reactant of Route 2
1-[(4R,5R)-4,5-dihydroxy-L-ornithine]-4-[(4S)-4-hydroxy-4-[4-hydroxy-3-(sulfooxy)phenyl]-L-threonine]-pneumocandin A0, hydrate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.